molecular formula C16H17ClN4O3S B280082 ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

Cat. No.: B280082
M. Wt: 380.8 g/mol
InChI Key: ZSSCCBXOZUYQRJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a pyrazole ring, a benzoate ester group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Benzoate Ester Group: The benzoate ester group is introduced by reacting the pyrazole derivative with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Formation of the Thioamide Linkage:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale Pyrazole Synthesis: Utilizing batch or continuous flow reactors to produce the pyrazole intermediate.

    Efficient Coupling Reactions: Employing high-efficiency coupling agents and catalysts to facilitate the formation of the benzoate ester group.

    Thioamide Formation: Using robust reaction conditions to ensure complete conversion to the desired thioamide product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Utilized in the synthesis of advanced polymers and coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and disrupting metabolic pathways.

    Signal Transduction: Modulates signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.

    Gene Expression: Influences gene expression by binding to transcription factors and regulatory proteins, affecting the transcription of specific genes.

Comparison with Similar Compounds

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds:

    Ethyl 4-({[(4-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    Ethyl 4-({[(4-chloro-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate: Lacks the dimethyl groups, affecting its steric properties and interaction with molecular targets.

    Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamoyl}amino)benzoate: Lacks the thioamide linkage, leading to different chemical reactivity and biological effects.

Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN4O3S

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C16H17ClN4O3S/c1-4-24-15(23)10-5-7-11(8-6-10)18-16(25)19-14(22)13-12(17)9(2)20-21(13)3/h5-8H,4H2,1-3H3,(H2,18,19,22,25)

InChI Key

ZSSCCBXOZUYQRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl

Origin of Product

United States

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